9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-indolo[2,3-b]quinoxaline . These compounds are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . They exhibit a wide range of interesting biological properties .
Synthesis Analysis
A series of new 6-[(N 1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives is synthesized by a simple multi-step protocol starting from isatin 1a or 5-fluoroisatin 1b . The 6H-indolo[2,3-b]quinoxaline and its 9-fluoro-analog are individually reacted with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone .Molecular Structure Analysis
The molecular structure of 6H-indolo[2,3-b]quinoxaline derivatives is planar and fused . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6H-indolo[2,3-b]quinoxaline derivatives include a multi-step protocol starting from isatin or 5-fluoroisatin . The reaction with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone results in the formation of the final compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives are largely determined by their planar and fused molecular structure . The thermal stability of the compound-DNA complex is an important parameter for the elucidation of anticancer, antiviral, and other activities .Scientific Research Applications
Optoelectronic Devices
Indoloquinoxalines, including 9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline, are used in various optoelectronic devices as sensitizers . They have properties that make them suitable for use in semiconductors .
Light-Emitting Materials
These compounds are also used in the creation of light-emitting materials . Their unique chemical structure allows them to emit light when excited, making them useful in a variety of applications.
Sensor Materials
Indoloquinoxalines are used as sensor materials . Their ability to interact with certain substances and change in response makes them valuable in the creation of sensors.
Antiviral Applications
Indoloquinoxalines exhibit antiviral activity . They have been found to be effective against viruses such as herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV) .
Antitumor Applications
These compounds have shown potential in the treatment of cancer . They interact with DNA in a way that disrupts vital processes for DNA replication, which can inhibit the growth of cancer cells .
Antidiabetic Applications
Indoloquinoxalines have also been found to exhibit antidiabetic activity . This makes them a potential area of study for the development of new treatments for diabetes.
DNA Intercalation
The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral and other activities .
Multidrug Resistant Modulating Activities
Interestingly, these compounds have significant multidrug resistant (MDR) modulating activity . They act on ATP binding cassettes transporters (ABC-transporters), which play a crucial role in multidrug resistance .
Mechanism of Action
Target of Action
The primary target of 9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound predominantly interacts with DNA through a process known as intercalation .
Mode of Action
9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline interacts with its target, DNA, by intercalating into the DNA helix . This intercalation disrupts the processes that are vital for DNA replication , thereby exerting its pharmacological effects.
Biochemical Pathways
The compound’s interaction with DNA affects the DNA replication pathway . By intercalating into the DNA helix, it disrupts the normal functioning of this pathway, leading to downstream effects that include the inhibition of cell proliferation and potential cell death .
Pharmacokinetics
Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The result of 9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline’s action is the disruption of DNA replication, which can lead to the inhibition of cell proliferation and potential cell death . This makes it a potential candidate for antiviral and cytotoxic activities .
Action Environment
The action of 9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, its stability and solubility can be affected by the solvent used
Future Directions
Given their wide range of biological properties and their potential as antitumor agents, there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on synthesizing new derivatives and testing their efficacy against various diseases .
properties
IUPAC Name |
9-bromo-6-propan-2-ylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-10(2)21-15-8-7-11(18)9-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIZOGKNOGJPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.